Synthesis of tert-Butyl 2-bromo-2-phenylacetate Achieves an 88% Isolated Yield in a Documented Procedure
A scalable and reproducible synthetic method for tert-butyl 2-bromo-2-phenylacetate is well-documented, providing a high yield of 88% . This yield benchmark is crucial for procurement decisions, as it demonstrates that the compound can be reliably produced on a research scale. In contrast, the synthesis of the closely related tert-butyl bromoacetate (lacking the phenyl ring) is less defined in terms of a single, high-yielding procedure in the same context, as its commercial availability often negates the need for in-house synthesis .
| Evidence Dimension | Isolated Reaction Yield for Esterification |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | tert-Butyl bromoacetate (CAS 5292-43-3) |
| Quantified Difference | Not directly comparable due to different core structure; the 88% yield for the target compound provides a defined benchmark for synthesis planning. |
| Conditions | Reaction of α-bromophenylacetic acid (2.15 g, 10.0 mmol) with t-butyl alcohol (4.8 mL, 50 mmol) in dichloromethane, catalyzed by conc. sulfuric acid and magnesium sulfate at room temperature for 7 days. |
Why This Matters
This data provides a reliable, quantifiable starting point for researchers planning to synthesize this specific building block, reducing the uncertainty associated with uncharacterized or poorly described synthesis routes for related analogs.
